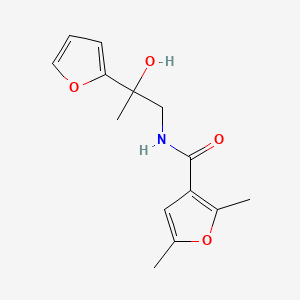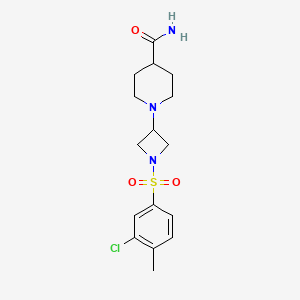
1-(1-((3-Chloro-4-methylphenyl)sulfonyl)azetidin-3-yl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-(1-((3-Chloro-4-methylphenyl)sulfonyl)azetidin-3-yl)piperidine-4-carboxamide” is a chemical compound. It has been mentioned in the context of research related to CCR5 antagonists .
Molecular Structure Analysis
The molecular structure of this compound can be analyzed based on its molecular formula, which is C12H16ClNO2S . The compound contains elements such as carbon, hydrogen, chlorine, nitrogen, oxygen, and sulfur. The exact arrangement of these atoms in the molecule would determine its 3D structure.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. For this compound, the molecular weight is 273.78 g/mol . Other properties such as solubility, melting point, boiling point, etc., were not found in the available resources.Aplicaciones Científicas De Investigación
Antimicrobial and Antitubercular Activities
- A study synthesized analogues related to the compound and evaluated their antimicrobial and antitubercular activities. These analogues showed potential as antibacterial and antituberculosis agents, hinting at the utility of the compound in developing new antimicrobial therapies (Chandrashekaraiah et al., 2014).
Antidepressant and Nootropic Agents
- Another research focused on synthesizing derivatives with potential antidepressant and nootropic activities. Certain analogues exhibited significant antidepressant activity, suggesting that the core structure of the compound could be beneficial in central nervous system disorders (Thomas et al., 2016).
Antibacterial Potentials
- A study synthesized acetamide derivatives of the compound and screened them for antibacterial activity. The derivatives showed moderate inhibitory effects against various bacterial strains, indicating potential applications in treating bacterial infections (Iqbal et al., 2017).
Anticancer Agents
- Research into propanamide derivatives of the compound revealed potential anticancer applications. Some derivatives showed promising results against cancer cell lines, suggesting the compound's framework could be useful in cancer therapy (Rehman et al., 2018).
Anti-Angiogenic and DNA Cleavage Activities
- A series of derivatives were synthesized and evaluated for their anti-angiogenic and DNA cleavage activities. Some compounds showed significant activities in these areas, indicating possible use in cancer treatment (Kambappa et al., 2017).
Antimicrobial Activity Against Plant Pathogens
- Derivatives of the compound were synthesized and tested for antimicrobial activity against pathogens of tomato plants. The results highlighted potential agricultural applications, especially in protecting crops from bacterial and fungal infections (Vinaya et al., 2009).
Mecanismo De Acción
The compound has been mentioned in the context of CCR5 antagonists, which suggests that it may interact with the CCR5 receptor . CCR5 is a protein on the surface of white blood cells that is involved in the immune system as it acts as a receptor for chemokines. This is the process by which certain cells can migrate in the direction of higher concentrations of certain other molecules.
Propiedades
IUPAC Name |
1-[1-(3-chloro-4-methylphenyl)sulfonylazetidin-3-yl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClN3O3S/c1-11-2-3-14(8-15(11)17)24(22,23)20-9-13(10-20)19-6-4-12(5-7-19)16(18)21/h2-3,8,12-13H,4-7,9-10H2,1H3,(H2,18,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGAFYNBVWRSUPS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CC(C2)N3CCC(CC3)C(=O)N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClN3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

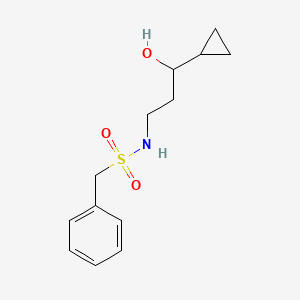


![4-(1,6,7-trimethyl-3-(2-methylallyl)-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide](/img/structure/B2375586.png)
![7-chloro-N-(4-chlorophenethyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2375588.png)
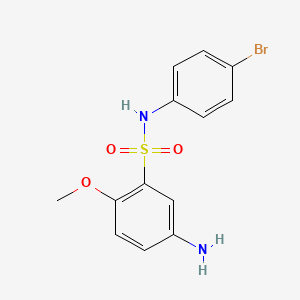
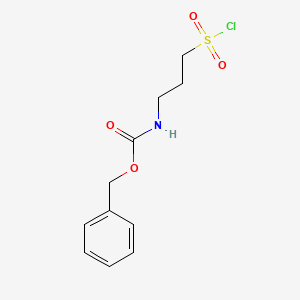
![1-Benzyl-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2375593.png)

![1-[3-(4-Methoxyphenyl)-3a,4,5,6,7,7a-hexahydro-4,7-methano-1,2-benzoxazol-6-yl]ethanone](/img/structure/B2375597.png)
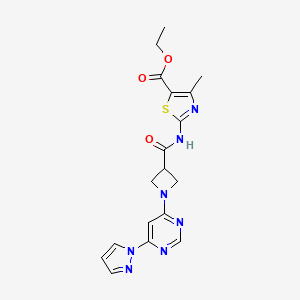
![7-(4-Ethoxybenzoyl)-5-[(3-fluorophenyl)methyl]-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2375601.png)

